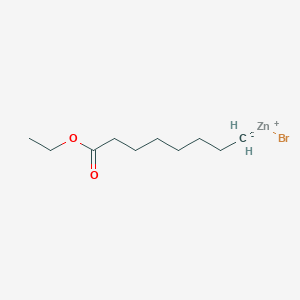![molecular formula C9H9NO3 B13911560 Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the furo[2,3-b]pyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions, such as those involving sodium borohydride, are crucial in its synthesis.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an agonist for nicotinic receptors, which are involved in neurotransmission . The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: These compounds have similar heterocyclic frameworks and are known for their pharmaceutical applications.
6-Methylfuro[2,3-b]pyridine: This compound is structurally related and is synthesized through similar cyclization reactions.
Uniqueness
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a nicotinic receptor agonist distinguishes it from other similar compounds, making it a valuable target for medicinal chemistry research .
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-12-9(11)7-2-4-10-8-6(7)3-5-13-8/h2,4H,3,5H2,1H3 |
Clave InChI |
XSULXCCTSOUFIQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2CCOC2=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911477.png)
![(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13911479.png)
![N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide](/img/structure/B13911483.png)







methyl benzoate](/img/structure/B13911535.png)
![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)

